2-Amino-N-quinolin-8-yl-benzenesulfonamide
CAS No.: 16082-64-7
Cat. No.: VC0537835
Molecular Formula: C15H13N3O2S
Molecular Weight: 299.3 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 16082-64-7 |
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Molecular Formula | C15H13N3O2S |
Molecular Weight | 299.3 g/mol |
IUPAC Name | 2-amino-N-quinolin-8-ylbenzenesulfonamide |
Standard InChI | InChI=1S/C15H13N3O2S/c16-12-7-1-2-9-14(12)21(19,20)18-13-8-3-5-11-6-4-10-17-15(11)13/h1-10,18H,16H2 |
Standard InChI Key | NIOOKXAMJQVDGB-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)N)S(=O)(=O)NC2=CC=CC3=C2N=CC=C3 |
Canonical SMILES | C1=CC=C(C(=C1)N)S(=O)(=O)NC2=CC=CC3=C2N=CC=C3 |
Appearance | Solid powder |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
2-Amino-N-quinolin-8-yl-benzenesulfonamide (molecular formula: ) consists of a quinoline ring system linked via a sulfonamide bridge to a benzene ring bearing an amino group at the 2-position. The quinoline moiety provides aromaticity and planar rigidity, while the sulfonamide group enhances solubility and facilitates interactions with biological targets . The amino substituent introduces hydrogen-bonding capabilities, which may influence binding affinity and selectivity (Figure 1).
Figure 1: Structural representation of 2-Amino-N-quinolin-8-yl-benzenesulfonamide.
Physicochemical Properties
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Molecular Weight: 298.34 g/mol
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Solubility: Moderate aqueous solubility due to the sulfonamide group, though exact values for this derivative require further characterization .
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Synthetic Precursors: Typically derived from 8-aminoquinoline and 2-aminobenzenesulfonyl chloride, as described in Section 2.
Synthesis and Structural Optimization
Synthetic Routes
The synthesis of 2-Amino-N-quinolin-8-yl-benzenesulfonamide follows a two-step protocol:
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Sulfonylation: Reaction of 8-aminoquinoline with 2-nitrobenzenesulfonyl chloride in the presence of a base (e.g., pyridine) yields the intermediate N-(quinolin-8-yl)-2-nitrobenzenesulfonamide .
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Reduction: The nitro group is reduced to an amino group using stannous chloride () in ethanol, producing the final compound .
Scheme 1:
Analogues and Structure-Activity Relationships (SAR)
Over 40 analogues of the parent N-(quinolin-8-yl)benzenesulfonamide scaffold have been synthesized to explore SAR . Key findings include:
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Amino Substitutions: Introduction of electron-donating groups (e.g., -NH) at the 2-position of the benzene ring enhances NF-κB inhibitory potency compared to unsubstituted derivatives .
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Quinoline Modifications: Halogenation at the quinoline C7 position improves cellular permeability but may reduce solubility .
Biological Activity and Mechanism of Action
NF-κB Pathway Inhibition
NF-κB is a transcription factor central to inflammatory responses and cancer progression. 2-Amino-N-quinolin-8-yl-benzenesulfonamide suppresses NF-κB activation by stabilizing IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm . In cell-based assays, the compound demonstrated:
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Potency: IC values as low as 0.6 µM in HEK293 cells transfected with an NF-κB-dependent reporter construct .
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Efficacy: Stabilized IκBα levels up to 3-fold higher than the proteasome inhibitor MG-132 in HUVECs .
Table 1: Comparison of NF-κB Inhibitory Activity
Compound | IC (µM) | Efficacy (% IκBα Stabilization) |
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2-Amino-N-quinolin-8-yl-benzenesulfonamide | 0.6 | 300 |
MG-132 | 0.1 | 100 |
Pharmacological Profile and Selectivity
Off-Target Effects
While highly potent against NF-κB, the compound exhibits moderate activity against other pathways:
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COX-2 Inhibition: IC > 10 µM, indicating specificity for NF-κB .
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CYP450 Interactions: No significant inhibition of major cytochrome P450 isoforms at therapeutic concentrations .
Future Directions and Clinical Implications
Optimization Strategies
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Prodrug Development: Esterification of the sulfonamide group to improve oral bioavailability.
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Target Identification: Proteomic studies to elucidate the precise molecular target within the NF-κB pathway.
Therapeutic Applications
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Oncology: Potential use in diffuse large B-cell lymphoma (DLBCL), where NF-κB is constitutively activated.
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Inflammatory Diseases: Evaluation in rheumatoid arthritis and inflammatory bowel disease models is warranted.
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